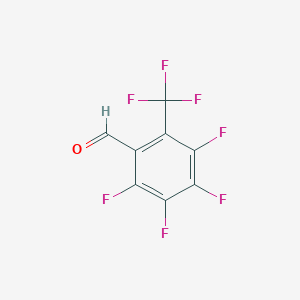

2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C8HF7O and a molecular weight of 246.08 g/mol . This compound is characterized by the presence of multiple fluorine atoms and a trifluoromethyl group attached to a benzaldehyde core, making it a valuable building block in organic synthesis and various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde typically involves the fluorination of benzaldehyde derivatives. One common method is the direct fluorination of 2,3,4,5-tetrafluorobenzaldehyde using trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process is designed to ensure safety and efficiency, given the reactive nature of the fluorine-containing reagents .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzoic acid.

Reduction: Formation of 2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1. Building Block for Complex Molecules

2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde serves as an essential intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of fluorinated groups into target molecules, which can enhance biological activity and alter pharmacokinetic properties. The compound is often used to synthesize:

- Fluorinated pharmaceuticals: The incorporation of fluorine atoms can improve the metabolic stability and bioavailability of drugs.

- Fluorinated agrochemicals: Enhancements in herbicidal and pesticidal properties due to increased lipophilicity.

2. Reagent in Chemical Reactions

This compound is utilized as a reagent in several chemical reactions, including:

- Wittig Reaction: It acts as a precursor for synthesizing alkenes through the reaction with phosphonium ylides.

- Aldol Condensation: Its aldehyde functionality allows it to participate in aldol reactions to form β-hydroxy aldehydes or ketones.

Applications in Medicinal Chemistry

1. Anticancer Agents

Research has indicated that derivatives of this compound exhibit significant anticancer activity. Studies have shown that fluorinated compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. For example:

- Hydrazone Derivatives: Compounds derived from this aldehyde have been studied for their ability to inhibit acetylcholinesterase (AChE), which is pertinent in neurodegenerative diseases and cancer therapy .

2. Antimicrobial Activity

Fluorinated compounds are known for their antimicrobial properties. Research indicates that derivatives of this compound possess activity against various bacterial strains. The incorporation of trifluoromethyl groups has been linked to enhanced interaction with bacterial membranes .

Case Studies

Wirkmechanismus

The mechanism of action of 2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong interactions with biological molecules. This compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,5,6-Tetrafluorobenzaldehyde: Similar structure but lacks the trifluoromethyl group.

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of an aldehyde group.

4-Trifluoromethyl-2,3,5,6-tetrafluorobromobenzene: Contains a bromine atom instead of an aldehyde group.

Uniqueness

2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde is unique due to the combination of multiple fluorine atoms and a trifluoromethyl group attached to the benzaldehyde core. This unique structure imparts distinct chemical and physical properties, making it a valuable compound in various applications .

Biologische Aktivität

2,3,4,5-Tetrafluoro-6-(trifluoromethyl)benzaldehyde (CAS No. 2256060-31-6) is a fluorinated aromatic aldehyde with significant potential in various biological applications. Its unique structure, characterized by multiple fluorine substituents, enhances its chemical properties and biological interactions. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C8HF7O

- Molecular Weight : 242.12 g/mol

- Physical State : Colorless to light yellow liquid

- Boiling Point : 171 °C

- Solubility : Insoluble in water

Synthesis

The synthesis of this compound typically involves the use of fluorinated precursors and specific reaction conditions to achieve high yields. For example, a recent study reported a yield of 69% using gas-liquid chromatography (GLC) methods during the synthesis process .

Fluorinated compounds like this compound exhibit unique biological activities due to their ability to interact with biological macromolecules. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making such compounds promising candidates for drug development.

- Antimicrobial Activity : Some studies have indicated that fluorinated aromatic aldehydes possess antimicrobial properties that can inhibit the growth of various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Inhibition of Enzymatic Activity : Research shows that certain fluorinated compounds can act as enzyme inhibitors. For instance, they may inhibit acetylcholinesterase or other critical enzymes involved in neurotransmission and metabolic processes.

- Potential as Agrochemicals : The compound's structural features may confer herbicidal or insecticidal properties. Fluorinated compounds are increasingly being explored for their effectiveness in pest control due to their enhanced bioactivity and lower toxicity profiles compared to traditional agents .

Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of several fluorinated benzaldehydes against common bacterial strains. The results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL .

Study 2: Enzyme Inhibition Assay

In another study focusing on enzyme inhibition, it was found that the compound effectively inhibited acetylcholinesterase activity in vitro. This suggests potential applications in treating neurological disorders where acetylcholine modulation is beneficial .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF7O/c9-4-2(1-16)3(8(13,14)15)5(10)7(12)6(4)11/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPIBIMGPKQYRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.